molecular formula C11H15NO3 B13290220 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13290220
M. Wt: 209.24 g/mol
InChI Key: BWXGIEXGVSGSSQ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic oxazole derivative characterized by a cyclohexyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position of the oxazole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. For instance, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate serves as a precursor for related compounds through hydrolysis and protection/deprotection strategies .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14)

InChI Key

BWXGIEXGVSGSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCCCC2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsYieldNotes
Esterification ROH (alcohol), H₂SO₄ (cat.), reflux5-alkoxycarbonyl oxazole derivatives60–85%Steric hindrance from cyclohexyl group slows reaction kinetics .
Amidation SOCl₂ → RNH₂5-carboxamide oxazoles70–90%Thionyl chloride activates the -COOH group before amine addition.
Decarboxylative Amidation 1,4,2-dioxazol-5-ones, Cs₂CO₃, 80°CAmides with retained stereochemistry55–78%Proceeds via Lossen-type rearrangement; avoids racemization .

Mechanistic Highlights :

  • Amidation : Initial activation of -COOH to acyl chloride intermediates enables nucleophilic attack by amines.

  • Decarboxylative Pathways : Base-mediated nucleophilic addition to dioxazolones generates hydroxamate intermediates, followed by CO₂ extrusion and C–N bond formation .

Ring-Modifying Reactions

The oxazole ring participates in cycloadditions and electrophilic substitutions:

Diels-Alder Cycloadditions

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°CBicyclic adducts40–60%
TetrazinesRT, [Cu(OTf)₂]Pyridazine-fused oxazoles50–75%

Electrophilic Aromatic Substitution

ElectrophileConditionsPositionOutcome
HNO₃/H₂SO₄0°CC4 (methyl adjacent)Nitro-substituted derivatives
Br₂/FeBr₃CH₂Cl₂, RTC5 (carboxylic acid meta)Brominated oxazoles

Regioselectivity : Methyl and carboxylic acid groups direct electrophiles to C4 and C5 positions, respectively .

Decarboxylation and Ring-Opening

Controlled thermal or oxidative decarboxylation yields functionalized oxazoles:

ConditionsProductsApplications
180°C, CuO2-Cyclohexyl-4-methyloxazolePrecursor for ligand synthesis
KMnO₄, H₂O, ΔOxazole-5-carboxylic acid → Ketone derivativesBioactive molecule intermediates

Mechanism : Radical or ionic pathways dominate depending on oxidants. Cyclohexyl substituent stabilizes transition states via hyperconjugation.

Metal-Mediated Cross-Couplings

The methyl group undergoes functionalization via C–H activation:

CatalystReagentsProductYield
Pd(OAc)₂, PhI(OAc)₂Arylboronic acids4-Aryl-methyl oxazoles65–80%
Cp*Co(CO)₃AlkynesSpirooxazolines55–70%

Key Insight : Coordination of transition metals to oxazole’s nitrogen facilitates regioselective C–H functionalization .

Biological Derivatization

The carboxylic acid group enables prodrug strategies:

Conjugation PartnerEnzyme TargetOutcome
Glucosamineβ-LactamaseEnhanced antibacterial activity
Peptide sequencesProteasesSite-specific drug release

Comparative Reactivity Table

Reaction ClassRate (Relative to Analogues)Dominant Factor
Esterification0.6× (vs. phenyl-substituted)Steric bulk of cyclohexyl
DA Reactivity1.3× (vs. furans)Electron-deficient ring
C–H Activation2.0× (vs. thiazoles)Stronger N–M coordination

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Phenyl-substituted analogs (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit higher melting points (~239–242°C) compared to non-aromatic derivatives, likely due to enhanced π-π stacking interactions .

Acidity and Electronic Effects: The trifluoromethyl group in 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid lowers the pKa to 1.65, enhancing acidity compared to non-fluorinated analogs .

Biological Activity

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features that include a cyclohexyl group and a carboxylic acid functional group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO3C_{11}H_{15}NO_3 with a molecular weight of approximately 237.29 g/mol. The compound's structure allows for various chemical interactions due to the presence of both the oxazole ring and the carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The mechanism of action may involve interference with microbial enzyme systems or cell membrane integrity. Research has shown that compounds within the oxazole family can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , likely through its ability to modulate inflammatory pathways. Studies have indicated that similar oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (MEL-8). The compound's ability to induce apoptosis in these cells suggests it may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins or nucleic acids.
  • π-Stacking Interactions: The oxazole ring can engage in π-stacking interactions with aromatic residues in target proteins.

These interactions may influence the binding affinity and efficacy of the compound against various biological targets .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors that contain both cyclohexyl and carboxylic functionalities.
  • Functional Group Modifications: Employing strategies such as esterification or amide formation to introduce desired substituents.

These methods are crucial for producing derivatives that may exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
This compoundC11H15NO3C_{11}H_{15}NO_3Exhibits antimicrobial and anti-inflammatory properties
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acidC12H17NO3C_{12}H_{17}NO_3Similar structure with different substituents; potential for varied activity
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acidC10H13NO3C_{10}H_{13}NO_3Different cycloalkyl substitution; varying pharmacological properties

This table highlights how structural variations among similar compounds can lead to differences in biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines:

  • MCF-7 Cell Line: Showed significant inhibition of cell proliferation with an IC50 value indicating potent anticancer activity.
  • MEL-8 Cell Line: Induced apoptosis in a dose-dependent manner, suggesting a mechanism that could be explored for therapeutic development.

These findings underscore the need for further research to elucidate the full range of biological activities and mechanisms associated with this compound .

Q & A

Q. What are the recommended synthesis methods for 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid?

A common approach involves refluxing precursors (e.g., cyclohexyl-containing intermediates and oxazole derivatives) in acetic acid with sodium acetate as a catalyst. For example, similar oxazole-carboxylic acid syntheses use 3-formyl-indole derivatives reacted with aminothiazolones under reflux conditions, followed by crystallization . Adjust stoichiometry (1.1:1 molar ratio of aldehyde to amine) and reflux time (3–5 hours) to optimize yield.

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to verify cyclohexyl and methyl substituents.
  • X-ray crystallography to resolve spatial configuration, as demonstrated for structurally related spiro-isoquinoline carboxylic acids .
  • FTIR to confirm carboxylic acid (-COOH) and oxazole ring functional groups .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear NIOSH/EN 166-certified face shields, chemical-resistant gloves, and lab coats .
  • Engineering controls : Use fume hoods for synthesis and local exhaust ventilation during handling .
  • Emergency measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products?

  • Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst screening : Test alternatives to sodium acetate, such as pyridine derivatives, to reduce byproduct formation .
  • Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may prevent decomposition of acid-sensitive intermediates .

Q. How do structural analogs (e.g., 4-methyl-2-phenyl-oxazole-5-carboxylic acid) inform SAR studies?

  • Compare melting points (e.g., 239–242°C for 4-methyl-2-phenyl vs. 182–183°C for 5-methyl-2-phenyl analogs) to assess crystallinity and stability .
  • Modify the cyclohexyl group to smaller (methyl) or bulkier (adamantyl) substituents and evaluate bioactivity shifts .

Q. What strategies resolve contradictions in spectral data for degradation products?

  • HPLC-MS : Track degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolyzed products like cyclohexanol or oxazole ring-opened derivatives .
  • Isolation and characterization : Purify degradation impurities via column chromatography and compare with synthetic standards .

Q. How can environmental impact be mitigated during large-scale synthesis?

  • Waste treatment : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Solvent recovery : Implement distillation systems to reuse acetic acid .

Methodological Challenges

Q. Designing bioactivity assays: What controls are critical for enzyme inhibition studies?

  • Include positive controls (e.g., known oxazole-based inhibitors) and negative controls (e.g., carboxylic acid derivatives without the oxazole ring) .
  • Validate assays using recombinant enzymes and measure IC₅₀ values in triplicate to ensure reproducibility .

Q. How to stabilize this compound in aqueous formulations for biological testing?

  • Lyophilization : Prepare a stable lyophilized powder using cryoprotectants (e.g., trehalose) .
  • pH adjustment : Maintain pH 6–7 to prevent carboxylic acid deprotonation and aggregation .

Q. What computational tools predict interactions of this compound with protein targets?

  • Perform molecular docking (AutoDock Vina) to model binding with cyclohexyl-pocket-containing enzymes .
  • Validate predictions via MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .

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